2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
Description
The compound 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide (hereafter referred to as the target compound) is a triazinone-containing acetamide derivative. Its structure features a 1,2,4-triazin-3-yl sulfanyl group linked to an acetamide backbone substituted with a 3-chloro-2-methylphenyl moiety. Below, we compare its structural, synthetic, and physicochemical properties with closely related analogs.
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O2S/c1-7-9(14)4-3-5-10(7)16-11(20)6-22-13-18-17-8(2)12(21)19(13)15/h3-5H,6,15H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBYEICYLOXIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C(=O)N2N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps. One common approach is the condensation of 4-amino-6-methyl-5-oxo-1,2,4-triazine-3-thiol with N-(3-chloro-2-methylphenyl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often require a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound involves its antimicrobial properties. Research indicates that derivatives of triazine compounds exhibit significant antibacterial activity against various strains of bacteria. The structure-activity relationship (SAR) studies have shown that modifications in the phenyl ring can enhance antimicrobial efficacy. For instance, compounds with electron-withdrawing groups on the aromatic system demonstrated improved activity against Gram-positive and Gram-negative bacteria .
| Compound | Activity | Target Bacteria |
|---|---|---|
| 2-(3-chlorophenyl)-N-(thiazol-2-yl)acetamide | High | Staphylococcus aureus |
| 2-(4-bromophenyl)-N-(thiazol-2-yl)acetamide | Moderate | Escherichia coli |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have reported that triazine derivatives can induce apoptosis in cancer cells. The presence of specific substituents on the triazine ring significantly influences the cytotoxic activity against various cancer cell lines. For example, certain analogues have shown effectiveness comparable to standard chemotherapeutic agents like cisplatin .
Case Study: Cytotoxicity Assay Results
A recent study evaluated the cytotoxic effects of several triazine derivatives on human cancer cell lines:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 2-(4-nitrophenyl)-N-(thiazol-2-yl)acetamide | 15 | HeLa |
| 2-(4-methoxyphenyl)-N-(thiazol-2-yl)acetamide | 20 | MCF7 |
Anticonvulsant Activity
Another promising application is in the field of anticonvulsant drugs. Research has indicated that certain triazine derivatives possess anticonvulsant properties, making them potential candidates for treating epilepsy. The SAR analysis suggests that modifications at specific positions on the triazine ring can enhance anticonvulsant efficacy .
Case Study: Anticonvulsant Activity Evaluation
In a study assessing various derivatives for anticonvulsant activity, the following results were observed:
| Compound | Median Effective Dose (mg/kg) | Model Used |
|---|---|---|
| 2-(4-fluorophenyl)-N-(thiazol-2-yl)acetamide | 24.38 | MES |
| 2-(3-chlorophenyl)-N-(thiazol-2-yl)acetamide | 88.23 | PTZ |
Anti-inflammatory Properties
Emerging studies suggest that triazine derivatives may also exhibit anti-inflammatory effects. Compounds containing thiazole moieties have been noted for their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The target compound is distinguished by its 3-chloro-2-methylphenyl substituent. This contrasts with analogs bearing different aryl groups (Table 1).
Table 1: Substituent and Molecular Formula Comparison
Key Observations :
- Steric Influence : The 2-methyl group in the target compound creates steric hindrance adjacent to the chloro substituent, which may affect binding interactions in biological systems.
- Lipophilicity : The 3-chloro-2-methylphenyl group likely increases lipophilicity (logP) compared to dimethylphenyl analogs, influencing membrane permeability .
Spectroscopic and Physicochemical Properties
Infrared (IR) Spectroscopy :
Nuclear Magnetic Resonance (NMR) :
Mass Spectrometry :
- HRMS data for the target compound would align with analogs (e.g., [M+H]⁺ at 339.11), with fragmentation patterns reflecting cleavage at the sulfanyl bridge or triazinone ring .
Biological Activity
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 360.22 g/mol. The structure features a triazine ring that is known for its diverse biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁ClN₅O₂S |
| Molecular Weight | 360.22 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Research has indicated that triazine derivatives exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) significantly lower than conventional antibiotics such as vancomycin and ciprofloxacin .
Key Findings:
- Compounds with triazine structures showed high potency against Gram-positive and Gram-negative bacteria.
- The presence of specific substituents on the triazine ring enhances antibacterial activity.
Anticancer Properties
The anticancer potential of this compound was evaluated through in vitro studies on various cancer cell lines. A notable study reported that derivatives exhibited significant cytotoxic effects against HepG2 liver cancer cells and MCF-7 breast cancer cells .
Case Study:
In an experiment involving multicellular spheroids, this compound was screened alongside a library of drugs and demonstrated promising anticancer effects, leading to further investigations into its mechanism of action .
Anti-inflammatory Effects
The compound's anti-inflammatory properties were assessed through various assays. In vitro tests showed that it could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in treating inflammatory diseases .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
Q & A
Q. Table 1. Key Synthetic Parameters for Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | Maximizes S–C bond formation |
| Solvent | Ethanol/KOH | Reduces side products |
| Catalyst | Tetrabutylammonium Br | Enhances reaction rate by 20% |
| Purification Method | Column chromatography | Ensures ≥95% purity |
Q. Table 2. Comparative Biological Activity of Structural Analogs
| Analog (R-group) | IC₅₀ (COX-2 Inhibition, µM) | Anti-Exudative Efficacy (ED₅₀, mg/kg) |
|---|---|---|
| Methyl (Parent) | 12.3 ± 1.2 | 25.4 ± 3.1 |
| Ethyl | 18.9 ± 2.1 | 32.7 ± 4.5 |
| Fluoro | 8.6 ± 0.9 | 18.2 ± 2.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
